

## confirming the sustained S1P1R agonism of TRV045 without receptor downregulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TRV045    |           |
| Cat. No.:            | B15572528 | Get Quote |

# TRV045: A Paradigm of Sustained S1P1R Agonism Without Receptor Downregulation

A Comparative Guide for Researchers and Drug Development Professionals

The sphingosine-1-phosphate receptor 1 (S1P1R) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, endothelial barrier function, and neurotransmission. Its modulation has emerged as a successful therapeutic strategy for autoimmune diseases like multiple sclerosis. However, a significant challenge with many S1P1R agonists is the induction of receptor downregulation, leading to functional antagonism and a loss of sustained signaling. This guide provides a comparative analysis of **TRV045**, a novel S1P1R agonist, and other S1P1R modulators, with a focus on their differential effects on receptor expression and function. Experimental data robustly demonstrates that **TRV045** maintains S1P1R agonism without causing the receptor downregulation characteristic of other agents in its class.

## Comparative Analysis of S1P1R Agonist-Induced Receptor Downregulation

Preclinical studies have consistently shown a clear differentiation between **TRV045** and other S1P1R modulators, such as fingolimod, ponesimod, ozanimod, and siponimod. While these latter compounds are known to act as functional antagonists by inducing S1P1R internalization



and degradation, **TRV045** demonstrates sustained agonism without this limiting characteristic. [1][2][3][4]

| Compound   | Mechanism of<br>Action                                                  | S1P1R<br>Downregulatio<br>n                      | Sustained<br>Agonism                 | Reference |
|------------|-------------------------------------------------------------------------|--------------------------------------------------|--------------------------------------|-----------|
| TRV045     | Selective S1P1R<br>Agonist                                              | No significant downregulation observed           | Yes                                  | [5]       |
| Fingolimod | Non-selective<br>S1PR Modulator<br>(functional<br>antagonist)           | Induces receptor internalization and degradation | No (leads to functional antagonism)  | [6][7]    |
| Ponesimod  | Selective S1P1R Modulator (functional antagonist)                       | Induces<br>sustained S1P1<br>internalization     | No (acts as a functional antagonist) | [1]       |
| Ozanimod   | S1P1R and S1P5R Modulator (functional antagonist)                       | Induces receptor internalization and degradation | No (acts as a functional antagonist) | [8][9]    |
| Siponimod  | Selective S1P1R<br>and S1P5R<br>Modulator<br>(functional<br>antagonist) | Induces S1P1 internalization                     | No (acts as a functional antagonist) | [3][8]    |

### **Quantitative Experimental Data**

The differential effects of **TRV045** and fingolimod on S1P1R expression and function have been quantified in preclinical models. These data highlight the unique profile of **TRV045** in maintaining receptor integrity and signaling capacity upon repeated administration.



## S1P1R Protein Expression Following Chronic Administration

Western immunoblotting analysis of spinal cord tissue from mice treated for 14 days reveals a significant reduction in S1P1R protein levels with fingolimod, a phenomenon not observed with TRV045.[5]

| Treatment (14 days)                    | S1P1R Protein Level (vs.<br>Vehicle) | Reference |
|----------------------------------------|--------------------------------------|-----------|
| TRV045 (10 mg/kg, oral, once daily)    | No significant change                | [5]       |
| Fingolimod (1 mg/kg, oral, once daily) | ~30% reduction                       | [5]       |

#### S1P1R Functional Activity After Chronic Administration

The functional consequence of receptor downregulation was assessed using a [35S]GTPγS binding assay, which measures G protein activation upon receptor stimulation. Repeated dosing with fingolimod led to a profound desensitization of the S1P1R, as evidenced by a dramatic decrease in agonist-stimulated [35S]GTPγS binding. In stark contrast, **TRV045**-treated animals showed no such desensitization.[5]

| Treatment (14 days)                    | Agonist-Stimulated<br>[ <sup>35</sup> S]GTPyS Binding (vs.<br>Vehicle) | Reference |
|----------------------------------------|------------------------------------------------------------------------|-----------|
| TRV045 (10 mg/kg, oral, once daily)    | No significant change                                                  | [5]       |
| Fingolimod (1 mg/kg, oral, once daily) | ~70% reduction                                                         | [5]       |

### Signaling Pathways and Experimental Workflows







To visually represent the concepts discussed, the following diagrams illustrate the S1P1R signaling pathway, the experimental workflow for assessing receptor downregulation, and a logical comparison of the sustained agonism of **TRV045** versus the functional antagonism of other S1P1R modulators.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ponesimod inhibits astrocyte-mediated neuroinflammation and protects against cingulum demyelination via S1P1-selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trevena Announces Preclinical TRV045 Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models :: Trevena, Inc. (TRVN) [trevena.com]



- 6. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Update on Sphingosine-1-Phosphate Receptor 1 Modulators PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ozanimod, a functional sphingosine-1-phosphate receptor 1 antagonist, restores brainstem descending pain pathways in murine models of neuropathic pain PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [confirming the sustained S1P1R agonism of TRV045 without receptor downregulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572528#confirming-the-sustained-s1p1r-agonism-of-trv045-without-receptor-downregulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com